molecular formula C18H12FN5O B12622663 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide

5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12622663
M. Wt: 333.3 g/mol
InChI Key: CZSAHSKSWKVQEI-UHFFFAOYSA-N
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Description

5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a naphthalene ring, and a tetrazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce an amino group.

    Amidation: The amino group can then be reacted with a naphthalene carboxylic acid derivative to form the benzamide structure.

    Tetrazole Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for targeting specific diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to receptors to alter cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-(phenyl)-2-(1H-tetrazol-1-yl)benzamide
  • 5-chloro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide
  • 5-fluoro-N-(naphthalen-1-yl)-2-(1H-imidazol-1-yl)benzamide

Uniqueness

5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H12FN5O

Molecular Weight

333.3 g/mol

IUPAC Name

5-fluoro-N-naphthalen-1-yl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H12FN5O/c19-13-8-9-17(24-11-20-22-23-24)15(10-13)18(25)21-16-7-3-5-12-4-1-2-6-14(12)16/h1-11H,(H,21,25)

InChI Key

CZSAHSKSWKVQEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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